molecular formula C15H13ClFNO B572667 N-[(4-Chlorophenyl)(3-fluorophenyl)methyl]acetamide CAS No. 1373233-43-2

N-[(4-Chlorophenyl)(3-fluorophenyl)methyl]acetamide

Cat. No.: B572667
CAS No.: 1373233-43-2
M. Wt: 277.723
InChI Key: VYOGZNVHMIOCCF-UHFFFAOYSA-N
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Description

N-[(4-Chlorophenyl)(3-fluorophenyl)methyl]acetamide is a substituted acetamide featuring a central methyl group attached to both a 4-chlorophenyl and a 3-fluorophenyl moiety, with an acetamide (-NHCOCH₃) functional group.

Properties

IUPAC Name

N-[(4-chlorophenyl)-(3-fluorophenyl)methyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClFNO/c1-10(19)18-15(11-5-7-13(16)8-6-11)12-3-2-4-14(17)9-12/h2-9,15H,1H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYOGZNVHMIOCCF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(C1=CC=C(C=C1)Cl)C2=CC(=CC=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70742965
Record name N-[(4-Chlorophenyl)(3-fluorophenyl)methyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70742965
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1373233-43-2
Record name N-[(4-Chlorophenyl)(3-fluorophenyl)methyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70742965
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-Chlorophenyl)(3-fluorophenyl)methyl]acetamide typically involves the reaction of 4-chlorobenzyl chloride with 3-fluoroaniline in the presence of a base, followed by acetylation. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and bases like sodium hydroxide or potassium carbonate. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to high-purity products suitable for commercial applications .

Chemical Reactions Analysis

Types of Reactions

N-[(4-Chlorophenyl)(3-fluorophenyl)methyl]acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a candidate for drug development due to its structural features that may interact with biological targets.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[(4-Chlorophenyl)(3-fluorophenyl)methyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The exact pathways and targets can vary depending on the specific application, but common mechanisms include inhibition of enzyme activity or binding to receptor sites to alter cellular responses .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key structural features and properties of N-[(4-Chlorophenyl)(3-fluorophenyl)methyl]acetamide analogs:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties References
N-(3-Chloro-4-fluorophenyl)-2,2-diphenylacetamide 3-Cl, 4-F on benzene; diphenylacetyl group C₂₀H₁₅ClFNO 339.79 Dihedral angles: 10.8° (acetamide vs. Cl/F-phenyl), 81.9° (vs. diphenyl groups).
N-(3-chloro-4-fluorophenyl)-2-(4-methoxyphenyl)acetamide 3-Cl, 4-F on benzene; 4-methoxyphenyl on acetamide C₁₅H₁₃ClFNO₂ 293.72 Methoxy group enhances solubility; potential H-bond acceptor.
2-Chloro-N-(4-fluorophenyl)acetamide 2-Cl on acetamide; 4-F on phenyl C₈H₇ClFNO 187.60 Intramolecular C–H···O interaction; intermolecular N–H···O hydrogen bonding.
N-(4-Chloro-2-(trifluoromethyl)phenyl)acetamide 4-Cl, 2-CF₃ on phenyl C₉H₇ClF₃NO 237.61 High thermal stability (M.P.: 427 K); used in polymer synthesis.
N-(3-chloro-4-fluorophenyl)-2-[[5-(furan-2-yl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetamide 3-Cl, 4-F on phenyl; triazole-sulfanyl-furan moiety C₁₅H₁₂ClFN₄O₂S 366.80 Predicted pKa = 11.30; enhanced bioavailability due to heterocyclic groups.

Crystallographic and Hydrogen-Bonding Features

  • N-(3-Chloro-4-fluorophenyl)-2,2-diphenylacetamide : Crystal packing is stabilized by N–H···O hydrogen bonds and weak C–H···O interactions, forming 1D chains .
  • 2-Chloro-N-(4-fluorophenyl)acetamide : Features intramolecular C–H···O interactions and intermolecular N–H···O bonds, influencing its solid-state reactivity .

Key Research Findings

  • Substituent Effects : Electron-withdrawing groups (e.g., Cl, F) increase electrophilicity and reactivity, while methoxy or triazole groups improve solubility and bioavailability .
  • Stereoelectronic Tuning : Dihedral angles between aromatic rings and the acetamide group (e.g., 10.8° in ) significantly impact molecular conformation and intermolecular interactions .
  • Thermal Properties : Trifluoromethyl-substituted derivatives exhibit exceptional thermal stability, making them suitable for high-temperature applications .

Biological Activity

N-[(4-Chlorophenyl)(3-fluorophenyl)methyl]acetamide is a synthetic organic compound that has garnered interest for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. Its unique structural properties allow it to interact with various biological targets, making it a subject of extensive study.

Chemical Structure

The compound features a phenylacetic acid derivative structure, characterized by the presence of both 4-chlorophenyl and 3-fluorophenyl groups attached to an acetamide moiety. This structural configuration is crucial for its biological activity.

The biological activity of this compound primarily involves its interaction with specific molecular targets such as enzymes and receptors. These interactions can lead to modulation of various biological pathways, including:

  • Enzyme Inhibition : The compound may inhibit specific enzymes, altering metabolic pathways.
  • Receptor Binding : It can bind to receptor sites, affecting cellular responses and signaling pathways.
  • Gene Expression Modulation : There is potential for influencing gene expression through these interactions.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. The Minimum Inhibitory Concentration (MIC) values for various bacterial strains have been documented, showcasing its effectiveness against both Gram-positive and Gram-negative bacteria.

Microbial Strain MIC (mg/mL)
Staphylococcus aureus0.125
Escherichia coli0.25
Candida albicans0.05

These results suggest that the compound could serve as a potential candidate for developing new antimicrobial agents.

Anticancer Activity

The anticancer potential of this compound has been evaluated in vitro against several cancer cell lines, including human glioblastoma (U-87) and triple-negative breast cancer (MDA-MB-231). The compound demonstrated cytotoxic effects, with IC50 values indicating its effectiveness in inhibiting cell proliferation.

Cell Line IC50 (µM)
U-8715
MDA-MB-23125

The results indicate that the compound is more effective against glioblastoma cells compared to breast cancer cells, which aligns with findings from similar studies on related compounds.

Case Studies

  • Study on Antioxidant Properties : A study evaluated the antioxidant capacity of derivatives similar to this compound using the DPPH radical scavenging method. The compound showed significant radical scavenging activity, suggesting potential protective effects against oxidative stress-related diseases .
  • Anticancer Mechanism Exploration : Another research focused on elucidating the mechanism behind the anticancer activity of this compound. It was found that the compound induces apoptosis in cancer cells through the activation of caspase pathways, leading to programmed cell death.

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